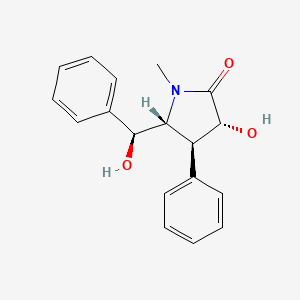
Neoclausenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neoclausenamide is a natural product found in Clausena lansium with data available.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Neoclausenamide has been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound may help protect neurons from oxidative stress and apoptosis.
Case Study: Neuroprotection in Cellular Models
- In vitro studies demonstrated that this compound treatment increased cell viability in neuronal cell lines subjected to oxidative stress. Specifically, treatment with this compound significantly reduced cell death caused by serum deprivation, restoring viability levels close to normal .
Mechanism of Action
- The neuroprotective effects are believed to be mediated through the modulation of signaling pathways involved in cell survival, including the inhibition of p38 MAPK pathway activation and the downregulation of pro-apoptotic factors such as P53 and caspase-3 .
Antioxidant Activity
This compound also exhibits significant antioxidant activity, which contributes to its neuroprotective effects. The compound has been shown to enhance glutathione levels in cellular models, thereby increasing the cellular antioxidant capacity.
Data Table: Antioxidant Activity Comparison
| Compound | Antioxidant Activity | Mechanism |
|---|---|---|
| This compound | High | Increases glutathione synthesis |
| (+) Clausenamide | Moderate | Stimulates gamma-glutamylcysteine synthetase activity |
| (-) Clausenamide | Low | Minimal effect on GSH levels |
Cognitive Enhancement
Research has suggested that this compound may possess nootropic properties, potentially enhancing cognitive function. This application is particularly relevant for conditions associated with cognitive decline.
Clinical Implications
- Preliminary studies indicate that this compound could improve memory and learning capabilities in animal models, suggesting its potential use in treating cognitive disorders . Further clinical trials are necessary to validate these findings in human subjects.
Pharmaceutical Development
The unique properties of this compound have led to interest in its development as a pharmaceutical agent. The compound's ability to cross the blood-brain barrier makes it a candidate for formulations aimed at treating neurological disorders.
Patents and Innovations
- Several patents have been filed regarding the synthesis and application of this compound derivatives, emphasizing its potential as a therapeutic agent . These innovations focus on optimizing the compound's efficacy and safety profile for clinical use.
Future Research Directions
Despite promising findings, research on this compound remains in preliminary stages. Future studies should focus on:
- Conducting extensive clinical trials to assess safety and efficacy.
- Exploring the compound's effects on other neurological conditions.
- Investigating potential synergistic effects with other therapeutic agents.
Eigenschaften
Molekularformel |
C18H19NO3 |
|---|---|
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
(3R,4S,5R)-3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15+,16-,17+/m0/s1 |
InChI-Schlüssel |
WGYGSZOQGYRGIP-VVLHAWIVSA-N |
Isomerische SMILES |
CN1[C@H]([C@@H]([C@H](C1=O)O)C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |
Kanonische SMILES |
CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Synonyme |
clausenamide neoclausenamide zetaclausenamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















